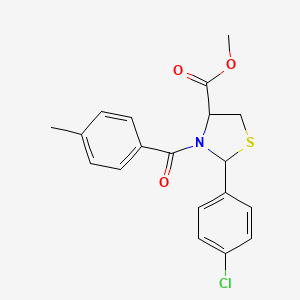![molecular formula C14H14N2O6S B2405801 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 1001567-00-5](/img/structure/B2405801.png)
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin . It has a sulfonylamino group attached to the 5-position and a 3,4-dimethoxyphenyl group attached to the nitrogen of the sulfonylamino group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like nicotinic acid have properties like being colorless and having a melting point of 234-238 °C .Applications De Recherche Scientifique
Enzyme Inhibition and Chemical Synthesis
Research has demonstrated the utility of sulfonamide derivatives, including those related to the specified compound, in inhibiting enzymes such as prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis, making these inhibitors valuable in studying and potentially treating diseases related to collagen production and deposition. For example, sulfonamides derived from pyridine-dicarboxylic acid have shown potent inhibition of prolyl 4-hydroxylase, indicating a significant role in modulating enzyme activity and offering a pathway for developing new therapeutic agents (Dowell & Hadley, 1992).
Fluorescent Probes and Chemiluminescence
The compound's structure, particularly the sulfonyl and carboxylic acid functionalities, has applications in developing fluorescent probes for biological research. Fluorescent solvatochromic dyes, for instance, have been synthesized using similar structural motifs, providing tools for studying various biological events and processes due to their environment-sensitive fluorescence properties. These probes can help in understanding cellular mechanisms and interactions with high specificity and sensitivity (Diwu et al., 1997).
Catalysis and Organic Synthesis
Pyridine and its derivatives, including those with sulfonyl and carboxylic acid groups, are essential in catalysis, particularly in facilitating various organic reactions. For example, sulfonic acid functionalized pyridinium chloride has been used as an efficient and reusable catalyst for synthesizing tetrahydrobenzo[a]xanthen-11-ones through a one-pot multi-component condensation reaction. This highlights the compound's role in enhancing the efficiency and sustainability of chemical synthesis processes (Moosavi-Zare et al., 2013).
Antioxidant and Biological Activities
Structural analogs of the compound have been studied for their antioxidant properties, demonstrating significant potential in treating oxidative stress-related diseases. For instance, dihydropyridine analogs synthesized from similar structural frameworks have shown potent antioxidant activity, which could be beneficial in managing conditions caused by oxidative stress (Sudhana & Pradeepkiran, 2019).
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-4-3-11(6-13(12)22-2)23(19,20)16-10-5-9(14(17)18)7-15-8-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLFXXWXHHLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

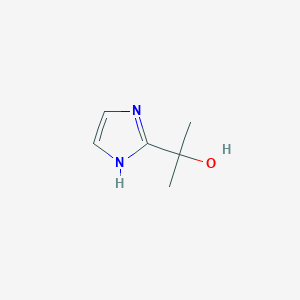

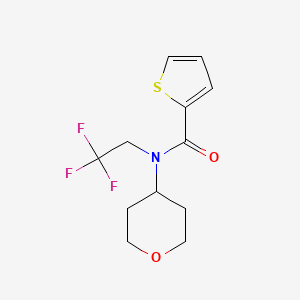
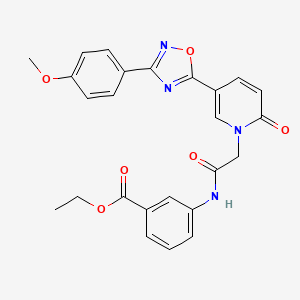
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
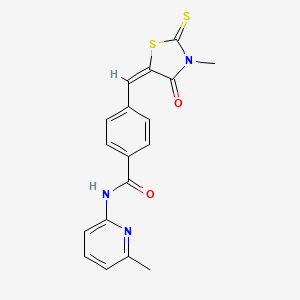
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
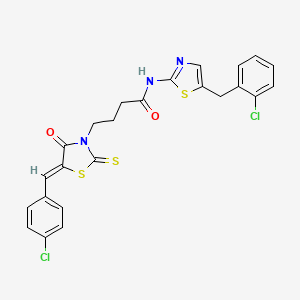
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
